2-(But-2-en-2-yl)-1,3-dithiolane
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Overview
Description
2-(But-2-en-2-yl)-1,3-dithiolane is an organic compound characterized by a dithiolane ring with a butenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-2-yl)-1,3-dithiolane typically involves the reaction of 1,3-dithiolane with but-2-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-2-yl)-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The butenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the butenyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
2-(But-2-en-2-yl)-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-en-2-yl)-1,3-dithiolane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dithiolane ring can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Lacks the butenyl substituent, making it less reactive in certain chemical reactions.
2-(But-2-en-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring, which can affect its chemical properties and reactivity.
Uniqueness
2-(But-2-en-2-yl)-1,3-dithiolane is unique due to the presence of the butenyl group, which enhances its reactivity and potential applications in various fields. The combination of the dithiolane ring and the butenyl substituent provides a versatile platform for chemical modifications and functionalization.
Properties
CAS No. |
61685-39-0 |
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Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C7H12S2/c1-3-6(2)7-8-4-5-9-7/h3,7H,4-5H2,1-2H3 |
InChI Key |
UAVDYUFQIIVTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1SCCS1 |
Origin of Product |
United States |
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